

A Head-to-Head Battle of BCL6 Degraders: BMS-986458 vs. ARV-393

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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A comprehensive comparison for researchers and drug development professionals in oncology.

The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Its role in promoting cell survival and proliferation makes it an attractive candidate for targeted therapies. Two front-runners in the race to drug this target via protein degradation are Bristol Myers Squibb's **BMS-986458** and Arvinas's ARV-393. This guide provides an objective comparison of these two investigational BCL6 degraders, supported by available preclinical and clinical data, to aid researchers and drug development professionals in their understanding of these novel therapeutics.

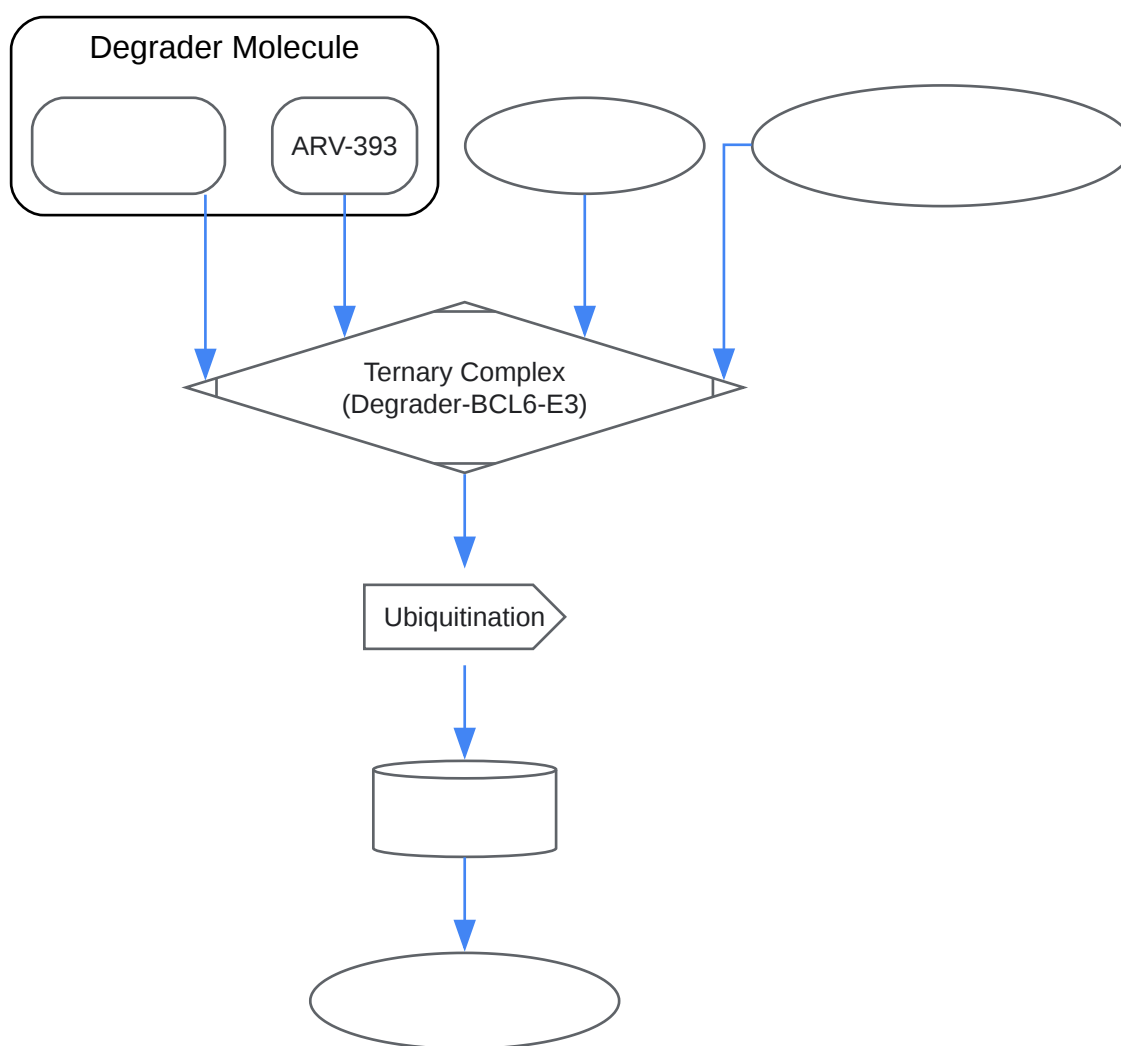
Mechanism of Action: Hijacking the Cellular Machinery

Both **BMS-986458** and ARV-393 are heterobifunctional molecules designed to induce the degradation of BCL6 through the ubiquitin-proteasome system. They achieve this by acting as a molecular bridge between BCL6 and an E3 ubiquitin ligase, leading to the tagging of BCL6 with ubiquitin and its subsequent destruction by the proteasome.

BMS-986458 is described as a bifunctional cereblon-dependent ligand-directed degrader (LDD) of BCL6.^{[1][2]} This indicates that it recruits the Cereblon (CRBN) E3 ubiquitin ligase to target BCL6 for degradation.

ARV-393 is a PROteolysis TArgeting Chimera (PROTAC) that also targets BCL6 for degradation.[3][4][5][6] While the specific E3 ligase recruited by ARV-393 isn't explicitly stated in all public disclosures, PROTACs commonly utilize E3 ligases like Cereblon or VHL.

The fundamental mechanism for both degraders can be visualized as a three-step process: binding to BCL6 and an E3 ligase to form a ternary complex, ubiquitination of BCL6, and finally, degradation of BCL6 by the proteasome.



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Fig. 1: General Mechanism of Action for BCL6 Degraders.

Preclinical Performance: A Quantitative Look

Direct head-to-head preclinical studies are not publicly available, making a definitive comparison challenging. However, by compiling data from various sources, we can draw some informative parallels.

In Vitro Potency

Both degraders have demonstrated potent activity in various lymphoma cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity

Parameter	BMS-986458	ARV-393	Cell Lines
DC50 / EC50 (Degradation)	DC50: 0.11 nM (WSU-DLCL-2) DC50: 0.14 nM (OCI-LY-1) EC50: 0.2 nM (OCI-LY-1) EC50: 2 nM (SU-DHL-4)[7]	DC50: <1 nM (multiple DLBCL & BL lines) DC50: 0.06 - 0.33 nM (OCI-Ly1, Farage, SU-DHL-4, etc.)[3][4][6][8]	Various Lymphoma Cell Lines
GI50 / IC50 (Growth Inhibition)	IC50: 1.2 nM (OCI-LY-1)[7]	GI50: <1 nM (multiple DLBCL & BL lines) GI50: 0.2 - 9.8 nM (GCB & ABC DLBCL, Burkitt)[4][6][8]	Various Lymphoma Cell Lines

Note: DC50 represents the concentration for 50% maximal degradation, EC50 is the effective concentration for 50% response, GI50 is the concentration for 50% growth inhibition, and IC50 is the concentration for 50% inhibition.

Based on the available data, both molecules exhibit low nanomolar to sub-nanomolar potency in degrading BCL6 and inhibiting the growth of lymphoma cell lines. ARV-393 has reported DC50 and GI50 values of less than 1 nM across a broad range of cell lines.[3][4][5][6] **BMS-986458** also shows potent degradation and anti-proliferative activity in the low nanomolar range.[7]

In Vivo Efficacy

Both compounds have shown significant anti-tumor activity in preclinical xenograft models of lymphoma.

Table 2: In Vivo Anti-tumor Efficacy in Xenograft Models

Model	Dosing	Outcome
BMS-986458		
OCI-LY-1 Xenograft	30, 60, 120 mg/kg q.d. (oral)	Dose-dependent tumor growth suppression and BCL6 degradation.[7]
ARV-393		
OCI-Ly1 Xenograft	3, 10, 30 mg/kg q.d. (oral)	67%, 92%, and 103% Tumor Growth Inhibition (TGI), respectively.[5][8]
SU-DHL-4 Xenograft	30 mg/kg q.d. (oral)	Moderate activity with ~80% TGI.[8]
Patient-Derived Xenografts (PDX)	30 mg/kg q.d. (oral)	Significant tumor growth blockage in various NHL PDX models.[8][9]

ARV-393 has demonstrated robust tumor growth inhibition, including regressions, in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various non-Hodgkin lymphoma subtypes.[8][9] **BMS-986458** has also shown dose-dependent tumor growth suppression in xenograft models.[7]

Clinical Development

Both **BMS-986458** and ARV-393 are currently in Phase 1/2 clinical trials for patients with relapsed/refractory non-Hodgkin lymphoma.

BMS-986458 (NCT06090539): This is a Phase 1/2 study evaluating **BMS-986458** as a single agent and in combination with other anti-lymphoma agents.[10][11][12][13][14] Preliminary results from the dose-escalation part of the study in heavily pre-treated patients have shown

promising efficacy with an overall response rate (ORR) of 65% (54% in DLBCL and 80% in FL) and a complete response rate (CRR) of 21% (7% in DLBCL and 40% in FL).[15] The treatment was generally well-tolerated.[16]

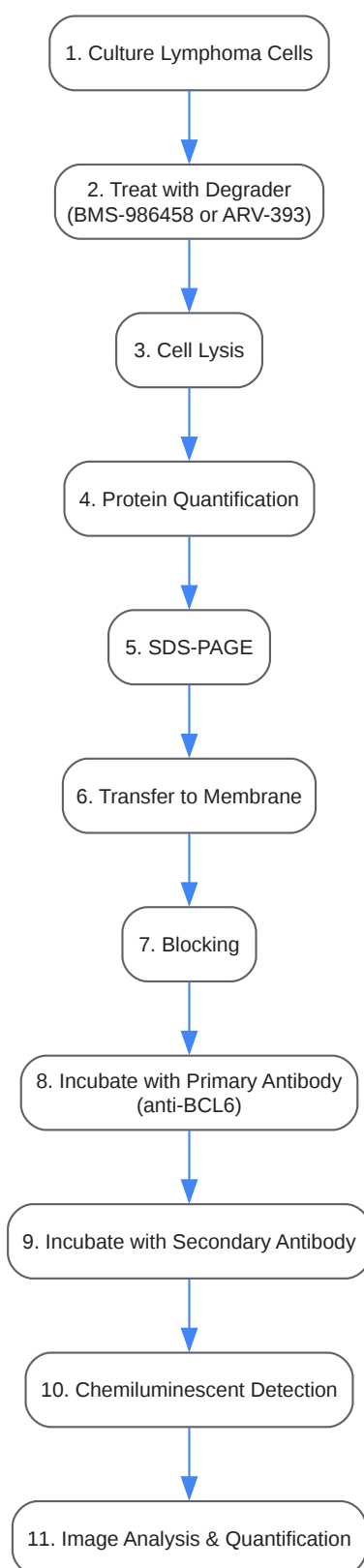
ARV-393 (NCT06393738): This is a Phase 1 first-in-human study to evaluate the safety, tolerability, and preliminary anti-tumor activity of ARV-393 in adult patients with advanced non-Hodgkin's lymphoma.[17][18][19][20][21][22][23][24] The study is currently recruiting patients, and clinical data has not yet been publicly disclosed.[25]

Experimental Protocols

Detailed experimental protocols are proprietary to the developing companies. However, based on the published data, the following general methodologies are likely employed.

BCL6 Degradation Assay (Western Blot)

A standard experimental workflow to assess protein degradation is through Western blotting.



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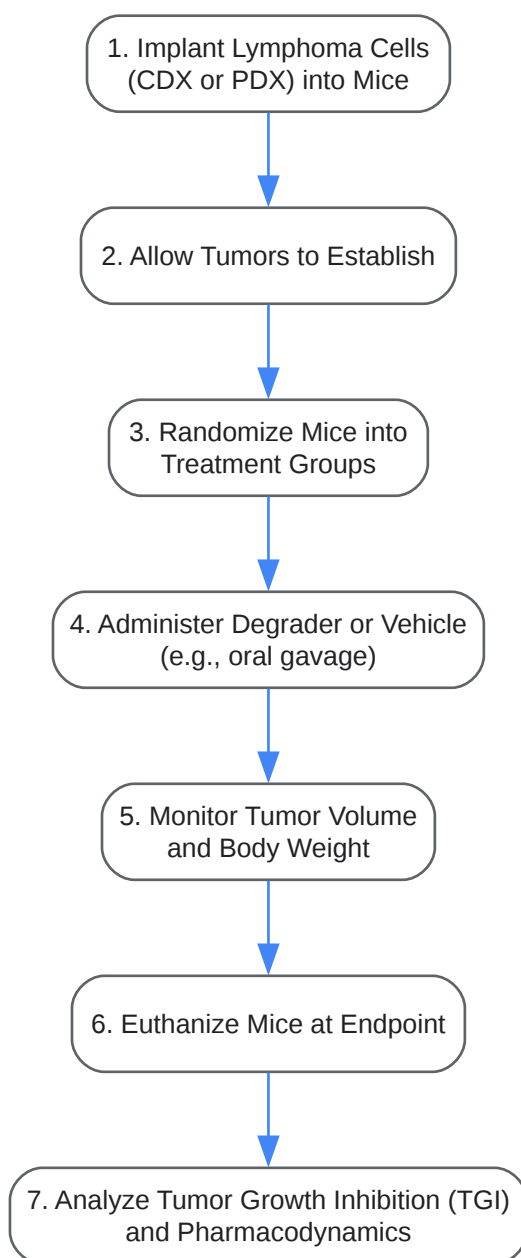
Fig. 2: Western Blot Workflow for BCL6 Degradation.

Protocol Outline:

- **Cell Culture:** Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured under standard conditions.
- **Treatment:** Cells are treated with varying concentrations of the BCL6 degrader or vehicle control for a specified time.
- **Lysis:** Cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., anti-GAPDH or anti- β -actin) is also used.
- **Secondary Antibody Incubation:** The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- **Detection:** A chemiluminescent substrate is added, and the signal is detected using an imaging system.
- **Analysis:** The intensity of the BCL6 band is normalized to the loading control to determine the extent of degradation.

In Vivo Xenograft Studies

The anti-tumor efficacy of the degraders is evaluated in immunocompromised mice bearing lymphoma tumors.



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Fig. 3: In Vivo Xenograft Study Workflow.

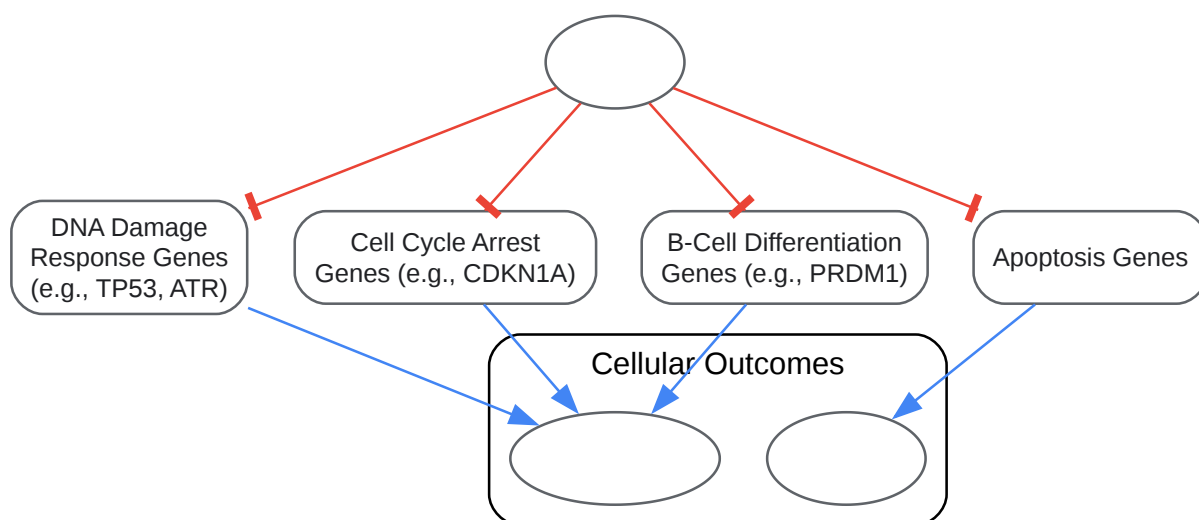
Protocol Outline:

- Cell Implantation: Human lymphoma cells (cell lines for CDX models or patient tumor tissue for PDX models) are implanted subcutaneously into immunocompromised mice (e.g., SCID or NSG mice).[\[1\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Randomization:** Mice are randomized into treatment and control groups.
- **Treatment:** The BCL6 degrader is administered, typically orally, at various doses and schedules. A vehicle control is administered to the control group.
- **Monitoring:** Tumor volume and mouse body weight are measured regularly.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- **Analysis:** Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot for BCL6 levels).

BCL6 Signaling Pathway

BCL6 is a transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a critical process for generating high-affinity antibodies. In lymphomas, aberrant BCL6 expression promotes cell survival and proliferation by repressing genes involved in DNA damage response, cell cycle arrest, and apoptosis.



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Fig. 4: Simplified BCL6 Signaling Pathway.

By degrading BCL6, both **BMS-986458** and ARV-393 aim to de-repress these critical tumor suppressor pathways, leading to cell cycle arrest, apoptosis, and inhibition of lymphoma cell growth.

Conclusion

Both **BMS-986458** and ARV-393 are highly potent, orally bioavailable BCL6 degraders with compelling preclinical data and promising early clinical signals for **BMS-986458**. They represent a novel and exciting therapeutic strategy for patients with relapsed/refractory non-Hodgkin lymphoma. While the available data suggests both are highly active, a definitive conclusion on superiority cannot be made without direct comparative studies. The ongoing clinical trials will be crucial in determining the relative safety and efficacy of these two innovative BCL6-targeting therapies. Researchers and clinicians will be keenly watching the maturation of data from these trials to better understand the therapeutic potential of BCL6 degradation in lymphoma and beyond.

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